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Compound Focus: 4-Chloro-3-sulfamoylbenzoic acid

CAS No.: 1205-30-7

Cat. No.: S591199

Comparative Activity of 4-Chloro-3-sulfamoylbenzoic
Acid Derivatives

The core compound, 4-Chloro-3-sulfamoylbenzoic acid, is primarily recognized as a metabolite of the
antihypertensive drug tripamide and an impurity in clopamide tablets [1] [2]. Its significance in research
stems from its role as a key synthetic intermediate for developing more complex benzenesulfonamide

inhibitors [3].

The table below summarizes the experimental inhibitory data (Ki) and binding affinity (K_d,int) for a series
of ortho-substituted benzenesulfonamides derived from this core structure. The data demonstrates how minor

structural changes, especially at the ortho position, drastically alter potency and selectivity [3].

Table 1: Inhibitory Activity and Binding Affinity of 4-Chloro-3-sulfamoylbenzoic Acid Derivatives
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Compound Group CAIll CAIX
& E | CA Il Ki CA IX Ki K d.int K d.int Kev Eindi

xample in _d,in ey Findin

P (nM) (nM) . J e

Substituent (nM) (nM)
4-Sulfanyl- 250+13 54+05 0.26 0.056 High affinity for CAIX [3].
substituted ester
(e.q., 4a)
4-Sulfinyl- >200,000  =200,000 =>16,000 =>16,000 Adding one oxygen atom
substituted ester decreases affinity by over
(e.g., 7a) a million-fold [3].
4-Sulfonyl- ~100,000 ~1,000 ~8,000 ~80 Further oxidation can
substituted ester restore some selectivity
(e.g., 9a) for CAIX over CAll [3].
4-Amino- 1.3 0.16 0.014 0.0017 Can achieve picomolar
substituted intrinsic affinity [3].
benzamide (e.g.,
6e)
High-Affinity Not 0.00008* Not 0.00008* Demonstrates ultra-potent,
Compound LJ15- Shown Shown picomolar-level binding to
12 CAIX [3].

*Value presented in the source is 0.08 pM.

Detailed Experimental Methodologies

The data in the comparison table was generated using standardized biochemical assays. Here is a detailed

overview of the key protocols cited in the research.

Table 2: Summary of Key Experimental Protocols
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Method Fluorescent Thermal Shift Stopped-Flow Assay Synthesis of 4-substituted
Assay (FTSA) (SFA) derivatives

Purpose Measure protein-ligand Measure enzyme Introduce various substituents
binding affinity (K_d) by inhibition constants (Ki) by  at the 4-position of the core
detecting thermal stability monitoring CO2 hydration benzoic acid intermediate.
changes. kinetics.

| Procedure | 1. Protein is mixed with a ligand and a fluorescent dye. 2. Sample temperature is gradually
increased. 3. Fluorescence is measured as the protein unfolds. 4. The shift in melting temperature (AT_m) is
used to calculate K_d [3]. | 1. CA enzyme is pre-incubated with the inhibitor. 2. The reaction is rapidly mixed
with a COz2-saturated solution. 3. The change in pH (using a pH indicator) is monitored over time. 4. The
residual enzyme activity is used to calculate Ki [3]. | 1. Start from 4-chloro-3-sulfamoylbenzoic acid. 2.
Nucleophilic Substitution: React with thiols (for sulfanyl) or amines (for amino) in DMF with K2COs. 3.
Oxidation: Treat sulfanyl compounds with peracetic acid to form sulfinyl or sulfonyl derivatives [3]. | | Key
Buffers/Reagents | 50 mM sodium phosphate buffer (pH 7.0), 100 mM NaCl, 50 pM ANS dye, 2% DMSO
[3]. | COz-saturated water, pH indicator (e.g., phenol red) [3]. | DMF (solvent), K2COs (base), thiols/amines,

peracetic acid (oxidizing agent) [3]. |

Mechanism of Action & Structure-Activity Relationship

Compounds based on 4-Chloro-3-sulfamoeylbenzoic acid primarily function as inhibitors of human carbonic
anhydrase (CA) enzymes. The following diagram illustrates the established mechanism of action and the

critical structural features that govern their activity and selectivity.
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Key insights from this mechanism and the supporting data are:

¢ Zinc Binding: The deprotonated sulfonamide group (-SO2NH~) coordinates directly with the zinc ion
(Zn2*) in the CA active site, which is essential for the enzyme's catalytic activity. This is the primary
mechanism of inhibition [3] [4].

¢ Anchor Interaction: The sulfonamide group also forms hydrogen bonds with the conserved Thr199
residue, anchoring the inhibitor in place [4].

e Selectivity via "Tail Approach": The substituent at the ortho position (the "tail") extends toward the
rim of the active site. Since the amino acid composition in this region varies among CA isozymes,
modifications here are critical for achieving selectivity. For instance, the oxidation state of a sulfur

atom in the tail can alter affinity by a factor of over a million, enabling highly selective targeting of
CAIX over CAIl [3].

Research Implications & Conclusion

To summarize the key points for researchers:
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e Core Utility: 4-Chloro-3-sulfamoylbenzoic acid is a versatile scaffold for designing high-affinity CA
inhibitors, not a final drug molecule itself [3] [1].

o Key to Selectivity: Dramatic changes in affinity and isozyme selectivity can be achieved through
minimal chemical modifications, particularly at the ortho position relative to the sulfonamide group.
The oxidation state of sulfur-based linkers is a critical parameter [3].

o Data Gap: The available public data focuses on binding affinity and inhibitory activity (K_d and
Ki). Comprehensive toxicity profiles (e.g., LDso, off-target effects in vivo) for a structured comparison
were not located in this search.

For a full toxicological assessment, I recommend consulting specialized toxicology databases or conducting

targeted studies based on the potent activities these compounds exhibit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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